molecular formula C11H20F2N2 B2561189 1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE CAS No. 2096133-61-6

1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE

Cat. No.: B2561189
CAS No.: 2096133-61-6
M. Wt: 218.292
InChI Key: LQYCGQJXYNPXKD-JTQLQIEISA-N
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Description

1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE is a compound that features a pyrrolidine ring substituted with difluoromethyl groups and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of (S)-(4,4-Difluoropyrrolidin-2-yl)-methanol tosylate as an intermediate . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The azepane ring can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE is unique due to the presence of both the difluoromethyl-substituted pyrrolidine ring and the azepane ring. This combination of structural features can result in distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2/c12-11(13)7-10(14-9-11)8-15-5-3-1-2-4-6-15/h10,14H,1-9H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYCGQJXYNPXKD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CC(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C[C@@H]2CC(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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